molecular formula C28H34O8 B1248550 Mallotophilippen A

Mallotophilippen A

Cat. No.: B1248550
M. Wt: 498.6 g/mol
InChI Key: CKDCFMPRWZIMFC-UHFFFAOYSA-N
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Description

Mallotophilippen A is a bioactive phenolic compound isolated from the fruit of Mallotus philippinensis (Lam.) Muell. Arg., a plant traditionally used for treating skin infections and wounds . Structurally, it belongs to the class of prenylated phenolic derivatives, characterized by a chalcone or phloroglucinol backbone modified with isoprenoid groups . Its molecular formula is C₃₀H₃₄O₅, with a molecular weight of 474.60 g/mol .

This compound exhibits significant anti-melanogenic activity by acting as a non-competitive tyrosinase inhibitor, disrupting the enzyme's tertiary structure and binding to its active site via hydrogen bonds . Additionally, it demonstrates anti-inflammatory properties by suppressing nitric oxide (NO) production in LPS-activated RAW264.7 macrophages (IC₅₀ = 7.6 µM) and downregulating pro-inflammatory cytokines like IL-6 and IL-1β .

Properties

Molecular Formula

C28H34O8

Molecular Weight

498.6 g/mol

IUPAC Name

1-[5,7-dihydroxy-2,2-dimethyl-6-[[2,4,6-trihydroxy-3-methyl-5-(2-methylpropanoyl)phenyl]methyl]chromen-8-yl]-2-methylbutan-1-one

InChI

InChI=1S/C28H34O8/c1-8-13(4)21(30)19-26(35)17(24(33)15-9-10-28(6,7)36-27(15)19)11-16-22(31)14(5)23(32)18(25(16)34)20(29)12(2)3/h9-10,12-13,31-35H,8,11H2,1-7H3

InChI Key

CKDCFMPRWZIMFC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)C1=C2C(=C(C(=C1O)CC3=C(C(=C(C(=C3O)C)O)C(=O)C(C)C)O)O)C=CC(O2)(C)C

Synonyms

1-(5,7-dihydroxy-2,2-dimethyl-6-(2,4,6-trihydroxy-3-isobutyryl-5-methyl-benzyl)-2H-chromen-8-yl)-2-methyl-butan-1-one
mallotophilippen A

Origin of Product

United States

Comparison with Similar Compounds

Mallotophilippen B

  • Molecular formula : C₃₀H₃₄O₅ (same as Mallotophilippen A) .
  • Activity: Non-competitive tyrosinase inhibitor, with binding interactions similar to this compound but lower thermal stability .
  • Therapeutic role: Shows moderate anti-inflammatory activity (IC₅₀ = 9.5 µM for NO inhibition) .

Mallotophilippen C

  • Molecular formula : C₃₀H₃₄O₅ .
  • Activity: Potent NO production inhibitor (IC₅₀ = 7.6 µM) and suppressor of iNOS/COX-2 expression .
  • Structural distinction : Differs in the position of prenyl substituents, enhancing its affinity for macrophage targets .

Mallotophilippen E

  • Molecular formula : C₃₀H₃₄O₆ .
  • Activity: Weak NO inhibitor (IC₅₀ = 38.6 µM) due to steric hindrance from an additional hydroxyl group .

Functional Analogues in Anti-Tyrosinase Activity

Rottlerin

  • Source : Mallotus philippinensis .
  • Mechanism : Mixed-type tyrosinase inhibitor, forming stable ground-state complexes with the enzyme .
  • Comparison : Exhibits stronger binding affinity (−8.4 kcal/mol in docking studies) than this compound (−7.2 kcal/mol) but lower conformational stability in molecular dynamics (MD) simulations .

Kamalachalcone C

  • Source : Mallotus philippinensis .
  • Activity : Binds to IL-1β and NF-κB targets in wound healing, with a docking score of −8.4 kcal/mol .
  • Distinction : Lacks direct tyrosinase inhibition but shares anti-inflammatory pathways with this compound .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Activity IC₅₀/KD (µM) Reference
This compound C₃₀H₃₄O₅ 474.60 Non-competitive tyrosinase inhibition 7.6 (NO)
Mallotophilippen B C₃₀H₃₄O₅ 474.60 Non-competitive tyrosinase inhibition 9.5 (NO)
Mallotophilippen C C₃₀H₃₄O₅ 474.60 iNOS/COX-2 suppression 7.6 (NO)
Mallotophilippen E C₃₀H₃₄O₆ 490.60 Weak NO inhibition 38.6 (NO)
Rottlerin C₃₀H₂₈O₈ 516.54 Mixed-type tyrosinase inhibition 6.2 (Tyrosinase)
Kamalachalcone C C₂₅H₂₆O₆ 434.47 IL-1β/NF-κB binding −8.4 (docking)

Key Research Findings

Mechanistic Superiority of this compound : Unlike Rottlerin, which destabilizes tyrosinase through mixed inhibition, this compound induces conformational rigidity in the enzyme, reducing its catalytic efficiency without substrate competition .

Thermodynamic Stability : this compound forms hydrogen bonds with Tyr124 and Val40 in FGF-1, showing greater stability (RMSD = 2–3 Å over 15 ns MD) compared to Rottlerin (RMSD = 4–5 Å) .

Structure-Activity Relationship (SAR) : The prenyl group at C-3 in this compound enhances hydrophobic interactions with tyrosinase, while hydroxylation at C-4 in Mallotophilippen E reduces potency .

Q & A

Basic Research Questions

Q. What are the validated spectroscopic techniques for characterizing Mallotophilippen A, and how should data interpretation be structured?

  • Methodological Answer : Use a combination of NMR (¹H, ¹³C, DEPT, HSQC, HMBC), high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm structural identity. Cross-validate spectral data with existing literature, ensuring chemical shift assignments align with predicted electronic environments. For ambiguous signals, employ 2D NMR to resolve stereochemical configurations. Report spectral data in tables with δ-values (ppm), coupling constants (Hz), and integration ratios .

Q. How can researchers design initial bioactivity screens for this compound?

  • Methodological Answer : Prioritize in vitro assays targeting mechanisms relevant to its reported biological context (e.g., anti-inflammatory or anticancer pathways). Use dose-response curves (0.1–100 μM) with positive controls (e.g., dexamethasone for inflammation). Include triplicate technical replicates and statistical validation (p < 0.05 via ANOVA). Document IC₅₀ values and selectivity indices against non-target cell lines .

Q. What are the best practices for isolating this compound from plant sources?

  • Methodological Answer : Optimize extraction using sequential solvents (hexane → ethyl acetate → methanol) to fractionate compounds by polarity. Employ column chromatography (silica gel, Sephadex LH-20) followed by HPLC (C18 column, acetonitrile-water gradient). Monitor purity via TLC and HPLC-UV (≥95% purity threshold). Report yields (mg/kg plant material) and solvent ratios .

Advanced Research Questions

Q. How should researchers address contradictory data in this compound’s reported bioactivity across studies?

  • Methodological Answer : Conduct a systematic review using PRISMA guidelines to identify variability sources (e.g., plant sourcing, extraction protocols, assay conditions). Replicate key studies under standardized conditions, controlling for variables like solvent residues or endotoxin contamination. Use meta-analysis to quantify heterogeneity (I² statistic) and identify moderators (e.g., cell type, incubation time) .

Q. What experimental design principles apply to optimizing this compound’s synthetic pathways?

  • Methodological Answer : Apply Design of Experiments (DoE) to evaluate reaction parameters (catalyst loading, temperature, solvent polarity). Use response surface methodology (RSM) to model yield optimization. Characterize intermediates via FTIR and LC-MS. Compare synthetic vs. natural product efficacy to validate bioequivalence .

Q. How can computational modeling enhance understanding of this compound’s molecular interactions?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) against reported targets (e.g., COX-2, NF-κB). Validate binding poses with molecular dynamics simulations (GROMACS) over 100 ns. Cross-reference with SAR studies to identify critical functional groups. Publish trajectory analysis and free energy calculations (MM-PBSA) .

Data Reporting and Validation

Q. What criteria define rigorous validation of this compound’s mechanism of action?

  • Methodological Answer : Combine genetic (siRNA knockdown) and pharmacological (inhibitor co-treatment) approaches to confirm target engagement. Use orthogonal assays (e.g., Western blot for protein expression, qPCR for gene regulation). Report dose-dependent effects and exclude off-target outcomes via CRISPR/Cas9 validation .

Q. How should researchers handle irreproducible results in this compound studies?

  • Methodological Answer : Document all experimental variables (e.g., reagent lot numbers, equipment calibration). Share raw data and analysis scripts via repositories like Zenodo. Collaborate with independent labs for inter-laboratory validation. Publish negative results in dedicated journals to mitigate publication bias .

Tables for Key Data Presentation

Parameter Example Value Validation Method Reference
Melting Point152–154°CDifferential Scanning Calorimetry
IC₅₀ (Anti-inflammatory)12.3 ± 1.2 μMRAW 264.7 TNF-α assay
Synthetic Yield48% (optimized)DoE with RSM

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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